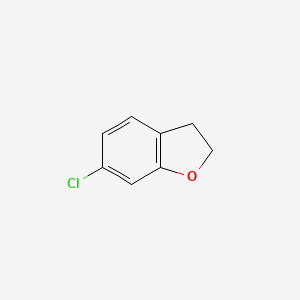

6-Chloro-2,3-dihydrobenzofuran

Übersicht

Beschreibung

6-Chloro-2,3-dihydrobenzofuran is a member of the benzofuran class of compounds, which are characterized by a six-membered ring structure containing three carbon and three oxygen atoms . It is a heterocyclic compound that has been used in various scientific research applications.

Synthesis Analysis

The synthesis of 2,3-dihydrobenzofuran derivatives has been explored in various studies. For instance, a study published in Beni-Suef University Journal of Basic and Applied Sciences investigated the use of molecular docking and molecular dynamics, as well as ADMET studies, to explore 2,3-dihydrobenzofurans . Another study discussed the use of salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry for the asymmetric synthesis of functionalized 2,3-dihydrobenzofurans .Molecular Structure Analysis

The molecular structure of 2,3-dihydrobenzofuran is characterized by a six-membered ring structure containing three carbon and three oxygen atoms. The IUPAC Standard InChI for 2,3-dihydrobenzofuran is InChI=1S/C8H8O/c1-2-4-8-7 (3-1)5-6-9-8/h1-4H,5-6H2 .Chemical Reactions Analysis

The chemical reactions of 2,3-dihydrobenzofuran derivatives have been studied in various contexts. For example, a study published in Beni-Suef University Journal of Basic and Applied Sciences used molecular docking and molecular dynamics to explore the interaction of 2,3-dihydrobenzofurans with six pathogens .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydrobenzofuran derivatives have been explored in various studies. For example, a study published in Beni-Suef University Journal of Basic and Applied Sciences used the online database “Molinspiration online server” to detect the physicochemical pharmacokinetics and drug likeness score of 2,3-dihydrobenzofuran drugs .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

6-Chloro-2,3-dihydrobenzofuran has been studied for its antimicrobial properties. Research conducted by Ravi, Selvam, and Swaminathan (2012) explored the synthesis of dihydrobenzofurans containing carbomethoxy-ethenyl at the 2-position and phenyl and hydroxyl at the 3-position using photochemical methods. These compounds, including this compound derivatives, showed moderate activity against various bacteria, such as Staphylococcus aureus and Escherichia coli. A specific compound, 3-(6-chloro-3-hydroxy-3-phenyl-2,3-dihydrobenzofuran-2-yl)acrylic acid methyl ester, demonstrated promising activity against both Gram-positive and Gram-negative bacteria (Ravi, Selvam, & Swaminathan, 2012).

Chemical Reactivity Studies

The chemical reactivity of this compound has been extensively studied. Baciocchi, Sebastiani, and Ruzziconi (1979) investigated the base-induced anti and syn eliminations from 2,3-dihalogeno-2,3-dihydrobenzofurans, including 6-chloro derivatives, in different base-solvent systems. Their research provided insights into the factors affecting the rate of anti and syn pathways in these reactions, contributing to a deeper understanding of the chemical behavior of this compound and similar compounds (Baciocchi, Sebastiani, & Ruzziconi, 1979).

Biocatalytic Synthesis

In the realm of biocatalysis, Vargas, Khade, Zhang, and Fasan (2019) reported a strategy for the highly diastereo- and enantioselective construction of stereochemically rich 2,3-dihydrobenzofurans using engineered myoglobins. This method achieved high enantiopurity and yields in synthesizing 2,3-dihydrobenzofuran-based tricyclic scaffolds, demonstrating the potential of this compound in the synthesis of complex organic molecules (Vargas, Khade, Zhang, & Fasan, 2019).

Safety and Hazards

The safety data sheet for 2,3-dihydrobenzofuran indicates that it is a combustible liquid and may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation and central nervous system depression . It is recommended to handle this compound with appropriate safety measures.

Zukünftige Richtungen

The future research directions for 2,3-dihydrobenzofuran derivatives include further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. There is also a need to collect the latest information in this promising area to pave the way for future research . This study systematically provides a comprehensive report on current developments in benzofuran-based compounds as antimicrobial agents and is also helpful for the researchers working on a substitution pattern around the nucleus, with an aim to help medicinal chemists to develop structure activity relationships (SAR) on these derivatives as antimicrobial drugs .

Wirkmechanismus

Target of Action

6-Chloro-2,3-dihydrobenzofuran, a derivative of benzofuran, has been found to exhibit a wide range of biological and pharmacological applications Benzofuran derivatives have been known to interact with various biological targets, including enzymes, receptors, and proteins involved in critical biochemical pathways .

Mode of Action

Benzofuran derivatives have been reported to interact with their targets, leading to changes in cellular processes . For instance, some benzofuran derivatives stimulate the impulse propagation mediated transmitter release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain .

Biochemical Pathways

These compounds have been associated with antimicrobial, anti-tumor, anti-oxidative, and anti-viral activities, suggesting their involvement in multiple biochemical pathways .

Result of Action

Given the wide range of biological activities of benzofuran derivatives, it can be inferred that the compound may induce various molecular and cellular changes depending on the specific target and biological context .

Eigenschaften

IUPAC Name |

6-chloro-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTNBEQDTWECHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573028 | |

| Record name | 6-Chloro-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

289058-21-5 | |

| Record name | 6-Chloro-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B3121480.png)

![4,5-Dihydrothieno[2,3-c]pyridine](/img/structure/B3121492.png)

![3-Azabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B3121540.png)

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine](/img/structure/B3121573.png)